1-Benzyl 2-ethyl 5,5-difluoropiperidine-1,2-dicarboxylate
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Overview
Description
1-Benzyl 2-ethyl 5,5-difluoropiperidine-1,2-dicarboxylate is a synthetic organic compound with the molecular formula C16H19F2NO4. It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen. This compound is characterized by the presence of benzyl and ethyl groups, as well as two fluorine atoms attached to the piperidine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl 2-ethyl 5,5-difluoropiperidine-1,2-dicarboxylate typically involves the reaction of 1-benzylpiperidine with ethyl chloroformate and a fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions on the piperidine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a solid or semi-solid form .
Chemical Reactions Analysis
Types of Reactions
1-Benzyl 2-ethyl 5,5-difluoropiperidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-Benzyl 2-ethyl 5,5-difluoropiperidine-1,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl 2-ethyl 5,5-difluoropiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl 2-ethyl piperidine-1,2-dicarboxylate: Similar structure but lacks the fluorine atoms.
Benzyl (S)-2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate: Contains a pyrrolidine ring instead of piperidine and has a bromine atom.
Uniqueness
1-Benzyl 2-ethyl 5,5-difluoropiperidine-1,2-dicarboxylate is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and alter its interaction with biological targets, making it distinct from other similar compounds .
Properties
Molecular Formula |
C16H19F2NO4 |
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Molecular Weight |
327.32 g/mol |
IUPAC Name |
1-O-benzyl 2-O-ethyl 5,5-difluoropiperidine-1,2-dicarboxylate |
InChI |
InChI=1S/C16H19F2NO4/c1-2-22-14(20)13-8-9-16(17,18)11-19(13)15(21)23-10-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 |
InChI Key |
QVQIJBXHFROEDA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC(CN1C(=O)OCC2=CC=CC=C2)(F)F |
Origin of Product |
United States |
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